v-Src Allele-Specific Selectivity
1-NM-PP1 exhibits a pronounced selectivity window between the engineered analog-sensitive v-Src-as1 (I338G) mutant and wild-type v-Src. The compound inhibits v-Src-as1 with an IC50 of 4.2 nM, whereas the IC50 for wild-type v-Src is 28 μM, representing a >6,600-fold difference in potency [1]. This discrimination is the foundational rationale for its use in chemical genetic 'knockout' experiments, where only the mutant allele is inhibited at concentrations (≤1 μM) that leave the wild-type kinase functionally unaffected.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | Wild-type v-Src: 28,000 nM (28 μM) |
| Quantified Difference | Approximately 6,667-fold higher potency against the mutant |
| Conditions | In vitro kinase assay; purified v-Src-as1 (I338G) and wild-type v-Src; ATP concentration not specified |
Why This Matters
This >6,600-fold selectivity window is the primary procurement criterion for analog-sensitive kinase studies, as it ensures that observed phenotypic effects at ≤1 μM 1-NM-PP1 are attributable to inhibition of the engineered kinase rather than wild-type off-targets.
- [1] Bishop AC, et al. A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature. 2000;407(6802):395-401. View Source
